Cas no 99113-85-6 (4-phenylfuran-2-carbaldehyde)

4-phenylfuran-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Furancarboxaldehyde, 4-phenyl-
- 2-Formyl-4-phenylfuran
- 4-phenyl-2-formylfuran
- EN300-51582
- A1-42613
- 4-phenyl-2-furaldehyde
- Z727783464
- 2-Formyl-4-phenyl-furan
- 4-phenylfuran-2-carbaldehyde
- 99113-85-6
- VSADUYUTKZHMIM-UHFFFAOYSA-N
- SCHEMBL250034
-
- インチ: InChI=1S/C11H8O2/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H
- InChIKey: VSADUYUTKZHMIM-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=COC(=C2)C=O
計算された属性
- せいみつぶんしりょう: 172.052429494Da
- どういたいしつりょう: 172.052429494Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 30.2Ų
4-phenylfuran-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P322115-100mg |
4-phenylfuran-2-carbaldehyde |
99113-85-6 | 100mg |
$ 340.00 | 2022-06-03 | ||
Enamine | EN300-51582-5.0g |
4-phenylfuran-2-carbaldehyde |
99113-85-6 | 95% | 5g |
$2485.0 | 2023-05-05 | |
Aaron | AR019X2K-100mg |
4-phenylfuran-2-carbaldehyde |
99113-85-6 | 95% | 100mg |
$435.00 | 2025-02-08 | |
1PlusChem | 1P019WU8-50mg |
4-phenylfuran-2-carbaldehyde |
99113-85-6 | 95% | 50mg |
$294.00 | 2025-03-04 | |
A2B Chem LLC | AV41280-100mg |
4-phenylfuran-2-carbaldehyde |
99113-85-6 | 95% | 100mg |
$349.00 | 2024-07-18 | |
A2B Chem LLC | AV41280-2.5g |
4-phenylfuran-2-carbaldehyde |
99113-85-6 | 95% | 2.5g |
$1804.00 | 2024-07-18 | |
A2B Chem LLC | AV41280-500mg |
4-phenylfuran-2-carbaldehyde |
99113-85-6 | 95% | 500mg |
$739.00 | 2024-07-18 | |
Aaron | AR019X2K-2.5g |
4-phenylfuran-2-carbaldehyde |
99113-85-6 | 95% | 2.5g |
$2335.00 | 2025-02-08 | |
TRC | P322115-50mg |
4-phenylfuran-2-carbaldehyde |
99113-85-6 | 50mg |
$ 210.00 | 2022-06-03 | ||
Enamine | EN300-51582-0.1g |
4-phenylfuran-2-carbaldehyde |
99113-85-6 | 95% | 0.1g |
$298.0 | 2023-05-05 |
4-phenylfuran-2-carbaldehyde 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
9. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
4-phenylfuran-2-carbaldehydeに関する追加情報
Exploring 2-Furancarboxaldehyde, 4-phenyl- (CAS No. 99113-85-6): Properties, Applications, and Market Insights
2-Furancarboxaldehyde, 4-phenyl- (CAS No. 99113-85-6), also known as 4-phenyl-2-furaldehyde, is a versatile organic compound with a furan ring substituted by a phenyl group at the 4-position. This compound has garnered significant attention in recent years due to its unique chemical properties and wide-ranging applications in pharmaceuticals, agrochemicals, and specialty chemicals. Researchers and industry professionals are increasingly interested in this compound as it serves as a key intermediate in the synthesis of various high-value products.
The molecular structure of 2-Furancarboxaldehyde, 4-phenyl- combines the aromatic characteristics of the phenyl group with the reactivity of the furan ring, making it an excellent building block for more complex molecules. Its CAS number 99113-85-6 is frequently searched in chemical databases, reflecting its importance in organic synthesis. The compound's ability to participate in various chemical reactions, such as condensation, oxidation, and reduction, makes it valuable for creating novel materials and bioactive compounds.
In the pharmaceutical industry, 4-phenyl-2-furaldehyde has shown promise as a precursor for drug development. Recent studies highlight its potential in creating antimicrobial and anti-inflammatory agents, aligning with the growing demand for new therapeutic solutions. The rise of antibiotic resistance and the need for innovative treatments have put compounds like 2-Furancarboxaldehyde, 4-phenyl- in the spotlight, as researchers explore their bioactive potential.
The agrochemical sector also benefits from CAS 99113-85-6, where it is used in the synthesis of crop protection agents. With the increasing focus on sustainable agriculture and eco-friendly pest control, this compound's role in developing next-generation agrochemicals is becoming more prominent. Its derivatives are being investigated for their pesticidal and herbicidal properties, addressing the global challenge of food security and crop yield improvement.
From an industrial perspective, 2-Furancarboxaldehyde, 4-phenyl- is utilized in the production of specialty chemicals, including flavors, fragrances, and dyes. The compound's aromatic profile makes it suitable for creating unique sensory compounds, meeting the evolving preferences in consumer products. The trend towards natural and sustainable ingredients has further increased interest in furan-based derivatives like 4-phenyl-2-furaldehyde.
The market for CAS No. 99113-85-6 is expanding, driven by its diverse applications and the growing demand for fine chemicals. Manufacturers and suppliers are scaling up production to meet the needs of various industries, while researchers continue to explore new uses for this compound. Analytical techniques such as HPLC, GC-MS, and NMR are commonly employed to ensure the purity and quality of 2-Furancarboxaldehyde, 4-phenyl-, which is critical for its performance in end-use applications.
Environmental and regulatory considerations are also shaping the future of 4-phenyl-2-furaldehyde. As industries move towards greener chemistry, the development of sustainable synthesis routes for this compound is gaining traction. Innovations in catalytic processes and bio-based production methods are being explored to reduce the environmental footprint of 2-Furancarboxaldehyde, 4-phenyl- manufacturing.
In conclusion, 2-Furancarboxaldehyde, 4-phenyl- (CAS No. 99113-85-6) is a compound of significant scientific and industrial interest. Its multifaceted applications, combined with ongoing research into its potential uses, position it as a valuable chemical in various sectors. Whether in pharmaceuticals, agrochemicals, or specialty chemicals, 4-phenyl-2-furaldehyde continues to demonstrate its importance as a building block for innovation.
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